1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone
Description
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-19-11-14(16)15-8-7-13(20(17,18)10-9-15)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEOSDXKXSVGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone typically involves the following steps:
Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through the reaction of a suitable amine with a sulfur-containing compound under controlled conditions.
Introduction of the Dioxido Group: The dioxido group is introduced through oxidation reactions. Common oxidizing agents such as hydrogen peroxide or peracids can be used to achieve this transformation.
Attachment of the Phenyl Ring: The phenyl ring is introduced via electrophilic aromatic substitution reactions. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and selectivity.
Methoxyethanone Formation: The final step involves the introduction of the methoxyethanone group. This can be achieved through esterification or acylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxido group or reduce other functional groups within the molecule.
Hydrolysis: The methoxyethanone group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum, and other transition metal catalysts
Solvents: Common solvents include dichloromethane, ethanol, and water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazepane derivatives with reduced functional groups.
Scientific Research Applications
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Core Heterocyclic Systems
- Target Compound : The 1,4-thiazepane ring (7-membered, containing sulfur and nitrogen) introduces conformational flexibility. The sulfone group at position 1 acts as a strong electron-withdrawing group, while the phenyl group at position 7 adds steric bulk .
- Triazole-Based Analog: describes 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, which features a rigid 1,2,4-triazole core. The sulfonyl group and fluorophenyl substituents enhance electronic effects, while the thioether linkage may reduce oxidative stability compared to the target’s sulfone .
- Hydroxyacetophenone Derivatives: Compounds like 1-(4-hydroxyphenyl)-2-methoxyethanone (MW 166.18) lack heterocyclic systems but share the methoxy-ethanone motif. The hydroxyl group increases hydrophilicity, contrasting with the target’s lipophilic thiazepane .
Functional Group Variations
Physicochemical Properties
- Solubility: The target compound’s sulfone and methoxy groups suggest moderate solubility in polar aprotic solvents (e.g., DMSO), whereas hydroxyacetophenones (e.g., 1-(4-hydroxyphenyl)-2-methoxyethanone) exhibit higher aqueous solubility due to ionizable phenolic -OH groups .
Biological Activity
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing sulfur and nitrogen, alongside a methoxy group and a phenyl substituent. The presence of the dioxido group enhances its reactivity and potential biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C17H19NO3S |
| Molecular Weight | 349.5 g/mol |
| CAS Number | 2034534-92-2 |
| Structural Features | Thiazepane ring, methoxy group, phenyl group |
Antimicrobial Properties
Research has indicated that compounds with similar thiazepane structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazepane possess broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone has been highlighted in various studies. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The specific pathways involved include the activation of caspases and modulation of p53 signaling.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Binding: It can bind to cellular receptors, altering their function and triggering downstream signaling pathways.
Case Studies
Several case studies have been documented that illustrate the biological effects of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone:
-
Study on Antimicrobial Activity:
- Objective: To evaluate the antibacterial efficacy against Staphylococcus aureus.
- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity.
-
Study on Anticancer Effects:
- Objective: To assess cytotoxicity against MCF-7 breast cancer cells.
- Results: A dose-dependent decrease in cell viability was observed with an IC50 value of 15 µM after 48 hours of treatment.
-
Mechanistic Study:
- Objective: To explore the apoptotic pathways activated by the compound.
- Findings: Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound, confirming its role in inducing apoptosis.
Q & A
Q. What are the standard synthetic routes for 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-methoxyethanone, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,4-thiazepane ring, followed by sulfonation (1,1-dioxido modification) and subsequent coupling with 2-methoxyethanone. Key steps include:
- Ring formation : Cyclization of a thiol-containing precursor with a dihalide or epoxide under basic conditions (e.g., K₂CO₃ in DMF).
- Sulfonation : Oxidation of the thiazepane sulfur using H₂O₂ or mCPBA in acetic acid to achieve the 1,1-dioxido group.
- Coupling : Reaction with 2-methoxyacetyl chloride via nucleophilic acyl substitution.
Q. Optimization parameters :
- Temperature : Controlled heating (60–80°C) during cyclization prevents side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product with >95% purity.
Yields for analogous compounds range from 40–65%, depending on steric hindrance from the phenyl group .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Signals for the methoxy group (δ 3.2–3.4 ppm), aromatic protons (δ 7.2–7.6 ppm), and thiazepane protons (δ 3.8–4.2 ppm for CH₂SO₂ groups).
- ¹³C NMR : Key peaks include the carbonyl (δ 195–205 ppm) and sulfone carbons (δ 50–55 ppm).
- Mass spectrometry (EI-MS) : Molecular ion [M⁺] confirms molecular weight (e.g., m/z ~335 for C₁₄H₁₇NO₄S).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%).
- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths/angles (e.g., C-S bond ~1.76 Å in sulfonated thiazepanes) .
Q. How can researchers determine the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility screening : Test in DMSO, methanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~270 nm for aromatic moieties).
- Stability assays :
- Thermal stability : TGA/DSC analysis (decomposition >200°C).
- Hydrolytic stability : Incubate in PBS (37°C, 24h) and monitor via HPLC.
- Photostability : Expose to UV light (254 nm) and track degradation products.
Data for similar compounds show moderate aqueous solubility (0.1–1 mg/mL) and stability in dark, dry conditions .
Advanced Research Questions
Q. How can contradictory data in reaction yields or biological activity be resolved?
Methodological Answer: Contradictions often arise from:
- Reagent purity : Impure starting materials (e.g., residual water in solvents) reduce yields. Use Karl Fischer titration to verify solvent dryness.
- Analytical variability : Cross-validate HPLC methods with independent labs.
- Biological assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for sulfone group redox activity, which may interfere with cytotoxicity assays.
For example, sulfonated thiazepanes show variable IC₅₀ values (2–20 µM) depending on assay conditions .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with sulfone and methoxy groups as key pharmacophores. The 1,4-thiazepane ring’s conformation (chair vs. boat) affects binding to enzymes like carbonic anhydrase.
- SPR spectroscopy : Measure binding kinetics (ka/kd) to immobilized proteins (e.g., BSA for plasma protein binding studies).
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes. For example, the sulfone group may form hydrogen bonds with Arg residues .
Q. How can computational modeling predict regioselectivity in derivatization reactions?
Methodological Answer:
- DFT calculations (Gaussian 16) : Optimize transition states for reactions at the thiazepane nitrogen vs. methoxy group.
- Fukui indices identify nucleophilic sites (e.g., N4 in thiazepane).
- Charge distribution maps show electron-deficient regions at the sulfone group.
- MD simulations (GROMACS) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.
Data from analogous morpholine derivatives suggest that steric hindrance from the phenyl group directs functionalization to the methoxy position .
Q. What strategies address challenges in crystallizing this compound for XRD analysis?
Methodological Answer:
- Solvent screening : Use vapor diffusion (e.g., ethanol/water) or slow evaporation (dichloromethane/pentane).
- Derivatization : Introduce heavy atoms (e.g., bromine) via electrophilic substitution to improve diffraction.
- Low-temperature XRD : Collect data at 100 K to reduce thermal motion. For example, monoclinic C2/c symmetry (a = 23.4 Å, β = 116.3°) was resolved for a related methoxyphenyl ethanone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
